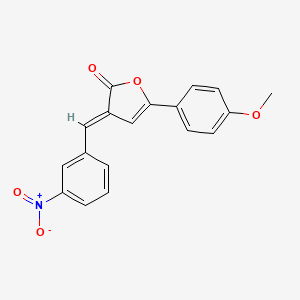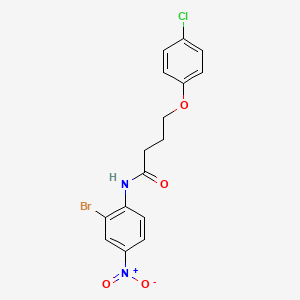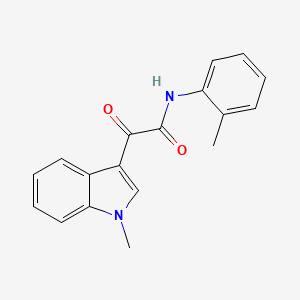
5-(4-methoxyphenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxyphenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone is a chemical compound that belongs to the class of furanones. It is also known as nitrofurazone and is widely used in scientific research for its antimicrobial properties.
Mécanisme D'action
The mechanism of action of 5-(4-methoxyphenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone involves the inhibition of bacterial and fungal growth by interfering with their metabolism. It has been shown to inhibit the synthesis of nucleic acids and proteins, which are essential for the growth and replication of microorganisms.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is well-tolerated by animals. It has been shown to have no significant effect on body weight, food intake, or organ weight in animal studies. However, long-term exposure to high doses of this compound may cause liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-methoxyphenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone in lab experiments is its broad-spectrum antimicrobial activity. It is effective against a wide range of microorganisms, making it a useful tool for studying the effects of antimicrobial agents. However, its low solubility in water and ethanol may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-(4-methoxyphenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone. One area of research could be the development of new formulations that improve its solubility and bioavailability. Another area of research could be the investigation of its potential as a therapeutic agent for the treatment of microbial infections. Additionally, its potential as a preservative in food and cosmetics could be explored further.
Méthodes De Synthèse
The synthesis of 5-(4-methoxyphenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone involves the reaction between 4-methoxybenzaldehyde and 3-nitrobenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place in anhydrous ethanol and is refluxed for several hours. The resulting product is then recrystallized from ethanol to obtain pure this compound.
Applications De Recherche Scientifique
5-(4-methoxyphenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been extensively used in scientific research for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been used as a preservative in food and cosmetics.
Propriétés
IUPAC Name |
(3E)-5-(4-methoxyphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-23-16-7-5-13(6-8-16)17-11-14(18(20)24-17)9-12-3-2-4-15(10-12)19(21)22/h2-11H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODKAVSWESEXQB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-6-(1-piperidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5189802.png)
![1-bromo-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4,5-dimethylbenzene](/img/structure/B5189809.png)
![N-(2-ethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5189810.png)
![4-[(2-ethyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5189819.png)
![N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine](/img/structure/B5189832.png)
![2-chloro-5-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B5189848.png)
![N-(1-ethyl-1H-tetrazol-5-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B5189856.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1-phthalazinamine](/img/structure/B5189858.png)

![7-[(4-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one](/img/structure/B5189867.png)

![3,4,5-trimethoxy-N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5189898.png)
![3-[(4-phenyl-1-piperazinyl)sulfonyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5189899.png)
![4-[(3-bromobenzoyl)amino]butanoic acid](/img/structure/B5189903.png)
